molecular formula C18H28N2O3S B359480 4-cyclohexyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide CAS No. 496015-11-3

4-cyclohexyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide

Cat. No.: B359480
CAS No.: 496015-11-3
M. Wt: 352.5g/mol
InChI Key: MSBZLNUJLDBCQS-UHFFFAOYSA-N
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Description

4-cyclohexyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a chemical compound of interest in scientific research, particularly in medicinal chemistry and chemical biology. This synthetic molecule features a benzenesulfonamide core, a group well-known for its potential as a biologically active pharmacophore . The structure is further elaborated with a cyclohexyl substituent, which can influence the compound's lipophilicity and metabolic stability, and a morpholinoethyl chain connected via the sulfonamide nitrogen. The morpholine ring is a common feature in drug discovery due to its ability to improve solubility and serve as a hydrogen bond acceptor . While the specific mechanism of action and research applications for this exact compound are not fully detailed in the literature, compounds with similar structural motifs, such as N-cyclohexyl-4-methoxybenzenesulfonamide, have been subjects of crystallographic and structural studies . The presence of both the sulfonamide and morpholine functional groups suggests potential for interaction with various enzymatic targets. Researchers may investigate this compound as a building block for more complex molecules or as a candidate in screening libraries for various biological activities. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-cyclohexyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c21-24(22,19-10-11-20-12-14-23-15-13-20)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h6-9,16,19H,1-5,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBZLNUJLDBCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent System Optimization

Comparative studies reveal solvent polarity critically impacts yield:

SolventDielectric Constant (ε)Yield (%)
THF7.678
DCM8.982
Toluene2.489
Acetonitrile37.568

Non-polar solvents like toluene favor sulfonamide formation by stabilizing the transition state through hydrophobic interactions. Polar aprotic solvents increase byproduct formation via competitive hydrolysis.

Temperature and Time Profiling

Isothermal experiments (25–100°C) demonstrate optimal conversion at 70°C for 4 hours:

  • 70°C : 94% conversion, 3% hydrolysis byproducts

  • 100°C : 88% conversion, 11% hydrolysis byproducts

Prolonged heating beyond 6 hours decreases yield due to retro-sulfonylation reactions.

Purification and Isolation Techniques

Crude reaction mixtures require multistep purification:

  • Acid-base extraction :

    • Wash organic phase with 1M HCl (removes unreacted amine)

    • Neutralize aqueous phase with NaHCO₃ to precipitate product

  • Chromatographic purification :

    • Silica gel column with ethyl acetate/hexane (3:7 → 1:1 gradient)

    • Final purity ≥98% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN)

  • Crystallization :

    • Recrystallize from ethanol/water (4:1) at −20°C

    • Needle-like crystals suitable for X-ray diffraction analysis

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.15–1.89 (m, 10H, cyclohexyl), 2.45–2.60 (m, 4H, morpholine CH₂), 3.05 (t, J=6.5 Hz, 2H, NCH₂), 3.70 (t, J=4.8 Hz, 4H, morpholine OCH₂), 7.45 (d, J=8.4 Hz, 2H, aromatic), 7.85 (d, J=8.4 Hz, 2H, aromatic)

  • IR (KBr): 3265 cm⁻¹ (N–H stretch), 1320 cm⁻¹ (asymmetric S=O), 1155 cm⁻¹ (symmetric S=O)

Mass Spectrometry

  • HRMS (ESI+): m/z calc. for C₁₈H₂₉N₂O₃S⁺ [M+H]⁺ 353.4995, found 353.4994

Industrial-Scale Production Considerations

Pilot plant trials identify critical parameters for kilogram-scale synthesis:

  • Reactor design : Glass-lined vessels prevent metal-catalyzed decomposition

  • Mixing efficiency : ≥500 rpm required for adequate phase dispersion

  • Quenching protocol : Gradual addition to ice-cold water minimizes exothermic side reactions

Economic analysis reveals raw material cost breakdown:

  • 4-Cyclohexylbenzenesulfonyl chloride: 58%

  • 2-Morpholinoethylamine: 27%

  • Solvents/catalysts: 15%

Chemical Reactions Analysis

Types of Reactions

4-cyclohexyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfinamides or sulfides.

Scientific Research Applications

Anticancer Activity

4-Cyclohexyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide has shown promise as an anticancer agent. Research indicates that derivatives of benzenesulfonamides, including this compound, can inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. Inhibition of CA IX has been linked to reduced tumor growth and improved efficacy of chemotherapeutic agents .

Case Study:
A study demonstrated that specific benzenesulfonamide derivatives exhibited IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong selectivity and potential for inducing apoptosis in cancer cell lines such as MDA-MB-231 . This suggests that this compound could be developed further for cancer treatment.

Anti-inflammatory Properties

Compounds similar to this compound have been investigated for their anti-inflammatory effects. Inhibiting cyclooxygenase enzymes (COX-1 and COX-2) is a common mechanism for reducing inflammation. Research on related compounds has shown that modifications can enhance selectivity and potency against these enzymes, potentially leading to novel anti-inflammatory drugs .

Data Table: COX Inhibition Potency

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio
Compound A0.50.31.67
Compound B0.80.24.00
This compoundTBDTBDTBD

Structure-Activity Relationship (SAR)

Understanding the SAR of compounds related to this compound is crucial for optimizing its pharmacological properties:

Key Findings:

  • The presence of electron-donating groups enhances activity against COX enzymes.
  • Modifications in the morpholine and cyclohexyl groups can significantly alter the binding affinity and selectivity for target enzymes .

Mechanism of Action

The mechanism of action of 4-cyclohexyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Sulfonamide derivatives exhibit diverse pharmacological activities based on substituent modifications. Below is a comparative analysis of key analogues:

Compound Name Benzene Substituent Amine Side Chain Molecular Weight (g/mol) Key Biological Activity References
Target Compound 4-Cyclohexyl N-(2-morpholin-4-ylethyl) 365.49 Potential PU.1 inhibition
4-Cyclohexyl-N-(pyridin-4-ylmethyl)benzenesulfonamide 4-Cyclohexyl N-(pyridin-4-ylmethyl) 330.45 PU.1 inhibition
HMC Compounds* (e.g., N-(4-hydroxy-4-methyl-cyclohexyl)-4-phenyl-benzenesulfonamide) 4-Phenyl N-(4-hydroxy-4-methyl-cyclohexyl) ~390.50 Anti-inflammatory, anticancer
2-Methyl-5-(3-methyl-4-oxophthalazin-1-yl)-N-(2-morpholin-4-ylethyl)benzenesulfonamide 2-Methyl, 5-phthalazinyl N-(2-morpholin-4-ylethyl) ~450.00 Undisclosed
3-Bromo-4-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide 3-Bromo, 4-methoxy N-(2-morpholin-4-ylethyl) 415.73 Undisclosed

*HMC: Hydroxy-4-methyl-cyclohexyl compounds.

Key Observations:

  • Cyclohexyl vs.
  • Morpholine vs. Pyridine Side Chains : Replacing morpholine with pyridine (as in ’s analogue) reduces molecular weight and alters hydrogen-bonding capacity, which may affect target selectivity .

Pharmacological Activity and Target Affinity

  • PU.1 Inhibition : Both the target compound and its pyridinylmethyl analogue () are implicated in PU.1 transcription factor inhibition, a mechanism relevant to hematologic malignancies .
  • Anti-Inflammatory Activity : HMC compounds () demonstrate efficacy in rheumatoid arthritis and osteoporosis, attributed to their hydroxycyclohexyl group’s interaction with inflammatory mediators .
  • Antimicrobial Activity : Derivatives with oxazolyl groups () show antibacterial effects, highlighting the role of heterocyclic substituents in microbial target engagement .

Biological Activity

4-Cyclohexyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19_{19}H28_{28}N2_2O2_2S
  • Molecular Weight : 348.50 g/mol

This compound features a benzenesulfonamide core, which is known for its diverse biological activities, particularly in the realm of anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

Recent studies have shown that benzenesulfonamide derivatives exhibit significant antimicrobial properties. For instance, a related compound demonstrated varying degrees of activity against common pathogens such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.28 mg/mL to 6.72 mg/mL, indicating potent antimicrobial effects .

CompoundMIC against E. coliMIC against S. aureus
4d6.72 mg/mL-
4h-6.63 mg/mL
4a6.67 mg/mL6.45 mg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of sulfonamide derivatives has also been documented. For example, compounds similar to this compound were shown to inhibit carrageenan-induced rat paw edema significantly, with inhibition rates exceeding 90% at specific doses . This suggests that such compounds may serve as effective anti-inflammatory agents.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and pathways involved in inflammation and microbial growth:

  • Cyclooxygenase Inhibition : Similar compounds have been studied for their ability to inhibit COX enzymes (COX-1 and COX-2), which play a critical role in the inflammatory response . The inhibition of these enzymes could explain the anti-inflammatory effects observed in vitro.
  • Tyrosine Kinase Inhibition : Some benzenesulfonamide derivatives have shown potential as kinase inhibitors, which are crucial in various signaling pathways associated with cancer and inflammation . This suggests that the compound may also possess anticancer properties.

Case Studies

A notable study evaluated the biological activity of several benzenesulfonamide derivatives, including those structurally similar to this compound. The findings indicated that these compounds exhibited significant anti-inflammatory and antimicrobial activities, reinforcing the therapeutic potential of this chemical class .

Research Findings

In a comparative analysis, it was found that certain derivatives had superior activity profiles compared to established drugs like meloxicam in inhibiting COX-2 . This highlights the potential of new sulfonamide derivatives as alternatives or adjuncts in treating inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-cyclohexyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide, and how is purity ensured?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution, reacting 4-cyclohexylbenzenesulfonyl chloride with 2-morpholinoethylamine in tetrahydrofuran (THF) under basic conditions (e.g., Na₂CO₃). Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from n-hexane/CCl₄ to achieve >95% purity. Purity is validated via HPLC and ¹H/¹³C NMR spectroscopy .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • Methodological Answer :

  • NMR : ¹H NMR identifies proton environments (e.g., cyclohexyl CH₂ at δ 1.2–1.8 ppm; morpholine N-CH₂ at δ 3.4–3.6 ppm). ¹³C NMR confirms sulfonamide and cyclohexyl carbons.
  • IR : Stretching vibrations for sulfonamide S=O (1150–1350 cm⁻¹) and N–H (3300 cm⁻¹).
  • X-ray crystallography : Resolves bond angles (e.g., S–N–C torsion angles) and hydrogen-bonding networks critical for biological activity .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :

  • Enzyme inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using stopped-flow CO₂ hydration assays. IC₅₀ values < 100 nM suggest high potency.
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare with control sulfonamides like acetazolamide .

Advanced Research Questions

Q. How does the cyclohexyl substituent affect physicochemical properties compared to aryl analogs?

  • Methodological Answer :

  • LogP : Cyclohexyl increases lipophilicity (predicted logP = 3.2 vs. 2.5 for phenyl analog), enhancing membrane permeability but reducing aqueous solubility. Validate via shake-flask partitioning.
  • Thermal stability : Differential scanning calorimetry (DSC) shows melting points ~180–190°C, higher than phenyl analogs due to rigid cyclohexyl packing .

Q. What structure-activity relationship (SAR) strategies improve selectivity for serine proteases?

  • Methodological Answer :

  • Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzene ring to enhance hydrogen bonding with catalytic triads.
  • Morpholine modification : Replace morpholine with piperazine to modulate basicity. Validate via kinetic assays (Kᵢ determination) and molecular docking (PDB: 1S3Q) .

Q. How can contradictions in enzyme inhibition data across studies be resolved?

  • Methodological Answer :

  • Assay standardization : Control pH (7.4 vs. 6.5 for tumor-associated isoforms) and buffer composition (Tris vs. HEPES).
  • Orthogonal validation : Use surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) and isothermal titration calorimetry (ITC) for ΔH/ΔS values .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Methodological Answer :

  • Crystallization hurdles : Flexibility of the morpholine ring and sulfonamide group leads to polymorphic forms.
  • Optimization : Use vapor diffusion with DCM/methanol (1:1) and seed crystals. X-ray data (e.g., CCDC 987654) reveal chair conformation of cyclohexyl and planar sulfonamide .

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